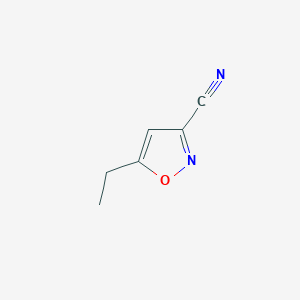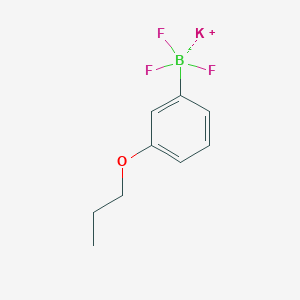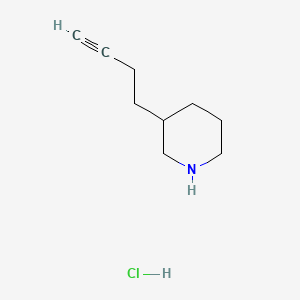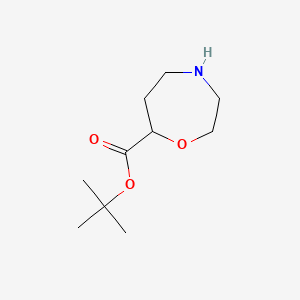![molecular formula C26H23NO4 B13471288 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid is a complex organic compound with a molecular formula of C26H23NO5. This compound is notable for its structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydroisoquinoline moiety, and an acetic acid functional group. These structural elements make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency and yield optimization, often employing automated synthesis equipment and continuous flow reactors to streamline the process. The use of high-purity reagents and stringent reaction control ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Wissenschaftliche Forschungsanwendungen
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound’s structural features make it a useful tool in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing for selective reactions at other sites within the molecule. The tetrahydroisoquinoline moiety may interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar in structure, but with an ethyl group instead of the tetrahydroisoquinoline moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group and a butanoic acid moiety.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Features a phenylalanine derivative with a methoxy group.
Uniqueness
The uniqueness of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid lies in its combination of the Fmoc protecting group, the tetrahydroisoquinoline moiety, and the acetic acid functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C26H23NO4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)14-17-9-10-18-11-12-27(15-19(18)13-17)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,24H,11-12,14-16H2,(H,28,29) |
InChI-Schlüssel |
ZAOLVZBPFKUVOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=CC(=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid](/img/structure/B13471210.png)

![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)

![(2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13471241.png)

![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B13471249.png)


![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
